molecular formula C9H15NO2 B13952180 5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one

5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one

Cat. No.: B13952180
M. Wt: 169.22 g/mol
InChI Key: SLPXSFJVPUYLDU-UHFFFAOYSA-N
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Description

2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- is a heterocyclic compound that belongs to the class of γ-lactams. This compound is characterized by its unique structure, which includes a pyrrol-2-one core with various substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions

2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reductive cyclization is a common method used in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, amines, nitroolefins, and 1,3-diketones. Reaction conditions often involve the use of bases, reductive agents, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrrol-2-one derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and γ-lactams, such as:

Uniqueness

What sets 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-hydroxy-3,4-dimethyl-1-propan-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C9H15NO2/c1-5(2)10-8(11)6(3)7(4)9(10)12/h5,8,11H,1-4H3

InChI Key

SLPXSFJVPUYLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1O)C(C)C)C

Origin of Product

United States

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